molecular formula C17H16N4O2S2 B2839987 4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one CAS No. 2319633-05-9

4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one

Cat. No.: B2839987
CAS No.: 2319633-05-9
M. Wt: 372.46
InChI Key: HVOCAEAOFHTSAU-UHFFFAOYSA-N
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Description

4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is a useful research compound. Its molecular formula is C17H16N4O2S2 and its molecular weight is 372.46. The purity is usually 95%.
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Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities : Research into the microwave-assisted synthesis of hybrid molecules containing various moieties, such as penicillanic acid or cephalosporanic acid, has shown these compounds to possess antimicrobial, antilipase, and antiurease activities. This highlights the potential for structurally similar compounds to be explored for similar biological activities (Basoğlu et al., 2013).

Thiazole-Aminopiperidine Hybrid Analogues : Another study focused on the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. This demonstrates the relevance of thiazole and piperazine derivatives in developing antimycobacterial agents (Jeankumar et al., 2013).

Chiral Stationary Phases and Structure-Retention Relationship : Research on the chromatographic resolution of racemic 1,4-disubstituted piperazines on carbohydrate chiral stationary phases underlines the significance of structural variations in affecting chromatographic behavior, hinting at the importance of stereochemistry in the biological activity of such compounds (Chilmonczyk et al., 2005).

Development of D2/D3 Agonists : Studies into the structure-activity relationships of N(6)-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives have led to the development of highly potent agonists at D2 and D3 receptors, suggesting the potential for the treatment of Parkinson's disease (Das et al., 2015).

Properties

IUPAC Name

4-(2-ethyl-1,3-benzothiazole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S2/c1-2-14-19-12-4-3-11(9-13(12)25-14)16(23)20-6-7-21(15(22)10-20)17-18-5-8-24-17/h3-5,8-9H,2,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOCAEAOFHTSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCN(C(=O)C3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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